6-Hydroxychrysene
Overview
Description
6-Hydroxychrysene is a hydroxylated metabolite of Chrysene . It is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C18 H12 O and a molecular weight of 244.29 .
Molecular Structure Analysis
The molecular structure of 6-Hydroxychrysene consists of a chrysene core with a hydroxy group at the 6th position . The molecular formula is C18 H12 O .Physical And Chemical Properties Analysis
6-Hydroxychrysene is a solid compound . It has a molecular weight of 244.29 and a molecular formula of C18 H12 O .Scientific Research Applications
Environmental Toxicology
6-Hydroxychrysene is used in environmental toxicology studies. It’s an oxygenated polycyclic aromatic hydrocarbon (oxy-PAH) that can be formed through the oxidation of parent PAHs . These oxy-PAHs are ubiquitous contaminants in the environment .
Regioselective Toxicity Studies
6-Hydroxychrysene is used in regioselective toxicity studies. For instance, it has been found to be less toxic to Japanese medaka embryos than its isomer, 2-hydroxychrysene . This difference in toxicity is an example of regioselective toxicity .
Studies on Metabolic Pathways
6-Hydroxychrysene is used in studies investigating metabolic pathways. It has been found that 6-Hydroxychrysene is absorbed faster than 2-hydroxychrysene, but it is also eliminated faster as a glucuronide conjugate .
Cytochrome P450 Inhibition Studies
6-Hydroxychrysene is used in studies involving cytochrome P450 inhibition. For example, pretreatment with a cytochrome P450 inhibitor reduced anemia in 2-hydroxychrysene treatments .
Aryl Hydrocarbon Receptor Studies
6-Hydroxychrysene is used in studies involving the aryl hydrocarbon receptor (AhR). It has been found that 2-hydroxychrysene has a four-fold greater binding affinity to AhR than 6-hydroxychrysene .
Oxidative Stress Studies
6-Hydroxychrysene is used in oxidative stress studies. For instance, it has been found that 2-hydroxychrysene treatments resulted in higher concentrations of reactive oxygen species (ROS) in caudal tissues of Japanese medaka embryos .
Safety and Hazards
Mechanism of Action
Mode of Action
A study on a similar compound, 2-hydroxychrysene, suggests that the aryl hydrocarbon receptor (ahr) may play a significant role in its toxicity . The AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic hydrocarbons. This receptor has been shown to influence a variety of processes involved in cell cycle regulation and immune response .
Biochemical Pathways
It is known that hydroxylated polycyclic aromatic hydrocarbons (oxy-pahs), such as 6-hydroxychrysene, can be formed through the oxidation of parent pahs . These oxy-PAHs are capable of interacting with various biochemical pathways, potentially leading to toxic effects .
Result of Action
A study on 2-hydroxychrysene, a similar compound, found that it caused anemia in embryonic japanese medaka, whereas 6-hydroxychrysene did not . This suggests that the position of the hydroxyl group in these compounds may influence their toxicity .
Action Environment
It is known that the polar properties of oxy-pahs increase their mobility within the environment, which increases the risk of exposure to fauna and flora compared to parent pahs .
properties
IUPAC Name |
chrysen-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O/c19-18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-11,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFDOYXVHRYCGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6038324 | |
Record name | 6-Hydroxychrysene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6038324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxychrysene | |
CAS RN |
37515-51-8 | |
Record name | 6-Hydroxychrysene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37515-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Hydroxychrysene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037515518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Hydroxychrysene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6038324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-HYDROXYCHRYSENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CRJ4NM6HV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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